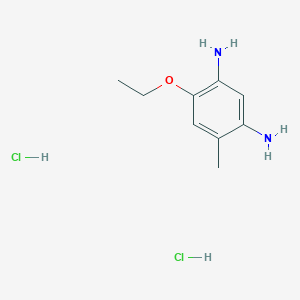

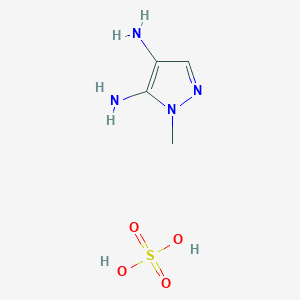

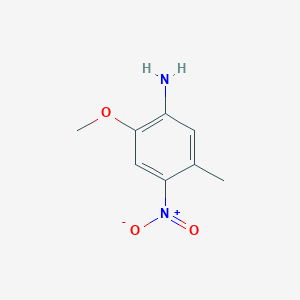

2,4-二氨基-5-甲基苯乙醇盐酸盐

描述

Synthesis Analysis

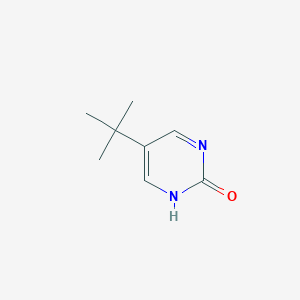

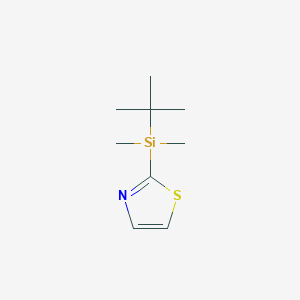

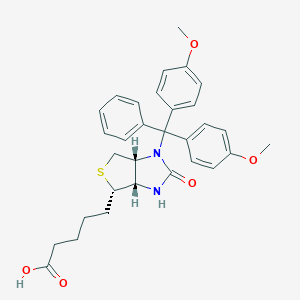

The synthesis of related compounds involves multi-step reactions, starting from different substrates such as methylpteridine, phenylthiazole, and pyrimidines. For instance, the synthesis of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine hydrochloride involves anaerobic alkaline hydrolysis, catalytic hydrogenation, and selective methylation . Another example is the synthesis of 2,4-diamino-5-phenylthiazole hydrochloride from alpha chloro alpha phenyl acetonitrile or alpha cyanobenzyl benzenesulphonate . These methods highlight the versatility and complexity of synthetic routes for such compounds.

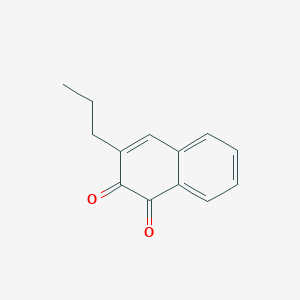

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Diamino-5-methylphenetole hydrochloride is characterized by techniques such as X-ray single-crystal diffraction. For example, the crystal structure of a related compound, 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, was determined, revealing two independent molecules in the unit cell with different conformations of the cyclohexenone rings .

Chemical Reactions Analysis

The chemical reactions of these compounds often involve selective functional group transformations, such as methylation, amination, and alkylation. For example, the conversion of 2-amino-4-methylthio compounds into 2,4-diamino derivatives is achieved by amination at elevated temperature and pressure . Additionally, the reactivity of 2,4-diamino substituted compounds with other reagents can lead to the formation of derivatives with potential biological activities, as seen in the synthesis of acyclic nucleoside phosphonate analogues .

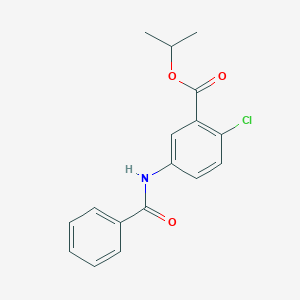

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as absorption spectra, PMR spectra, and pKa values, are often characterized to understand their behavior in different environments. For instance, the pKa values of the N-5 methyl group in tetrahydropteridine derivatives provide insight into their acid-base properties . The solubility and stability of these compounds in various solvents can also be critical for their application as pharmaceuticals or reagents in chemical reactions.

科学研究应用

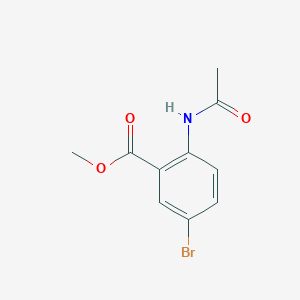

合成和化学性质

2,4-二氨基-5-甲基苯乙醇盐酸盐已在各种合成和化学过程中得到探索。一项研究重点关注相关化合物的合成和抗肿瘤活性,表明其在药物化学中的潜力 (Grivsky 等,1980)。另一项研究涉及含有 1,3,4-恶二唑环的新型二胺单体的合成,展示了该化合物在开发新型聚酰胺和聚(酰胺-酰亚胺)中的效用 (Hamciuc 等,2015)。

抗病毒应用

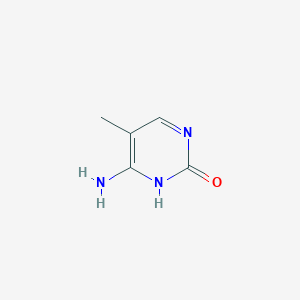

有一项研究重点介绍了在 5 位上取代的 2,4-二氨基-6-羟基嘧啶的制备,该研究揭示了其在抑制细胞培养中逆转录病毒复制中的潜力,表明其在抗病毒研究中的相关性 (Hocková 等,2003)。

材料科学与工程

在材料科学领域,已经对六(4-(2,4-二氨基-1,3,5-三嗪-6-基)苯基)苯(一种具有结构相似性的化合物)进行了工程分子晶体的研究 (Maly 等,2007)。这展示了其在开发具有特定性能的材料中的效用。

光度和分析应用

已经研究了类似化合物的比色测定,表明其在分析化学中的潜在用途 (Lundgren,1956)。

缓蚀

涉及与 2,4-二氨基-5-甲基苯乙醇盐酸盐密切相关的铬吡啶衍生物的研究已经证明了它们作为酸性溶液中钢的缓蚀剂的潜力 (Ansari 等,2017)。

作用机制

Target of Action

2,4-Diamino-5-methylphenetole hydrochloride, also known as 2,4-Diamino-5-methylphenetole HCl, is primarily used in the cosmetic industry as a hair dye ingredient . Its primary target is the melanin in the hair .

Mode of Action

The compound penetrates the hair shaft and reacts with the melanin present in the hair . This interaction results in a change in hair color, typically imparting a brown or black color .

Result of Action

The primary result of the action of 2,4-Diamino-5-methylphenetole hydrochloride is a change in hair color . The compound is known for its excellent color stability and resistance to fading, making it a popular choice for long-lasting hair color products .

Action Environment

The action of 2,4-Diamino-5-methylphenetole hydrochloride can be influenced by various environmental factors. For instance, the pH of the product it is formulated in can affect its penetration and coloration properties. Additionally, exposure to sunlight and frequent washing can impact the longevity of the color. The compound is known for its excellent color stability and resistance to fading .

属性

IUPAC Name |

4-ethoxy-6-methylbenzene-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-3-12-9-4-6(2)7(10)5-8(9)11;;/h4-5H,3,10-11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJGJCGDAUWAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150542 | |

| Record name | 2,4-Diamino-5-methylphenetole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diamino-5-methylphenetole hydrochloride | |

CAS RN |

113715-25-6 | |

| Record name | 2,4-Diamino-5-methylphenetole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113715256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-5-methylphenetole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIAMINO-5-METHYLPHENETOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8257131I5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)